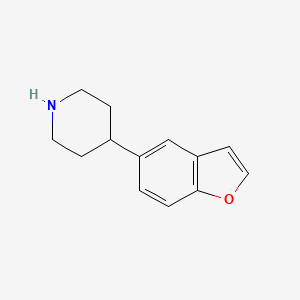

4-(5-Benzofuranyl)-piperidine

概要

説明

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran rings can be constructed through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of benzofuran compounds is complex and varies depending on the specific compound. The benzofuran ring is a key heterocycle in these compounds .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds depend on their specific structure. They are generally versatile and have unique physicochemical properties .科学的研究の応用

Long-Term Potentiation and Memory Retention : A related compound, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, was found to facilitate glutamatergic transmission in the brain and markedly increase the degree and duration of long-term potentiation in the hippocampus of rats. This compound also improved memory retention in tasks, confirming its potential for enhancing long-term potentiation in vivo and its relevance to memory studies (Stäubli et al., 1994).

Acetylcholinesterase Inhibition : Piperidine derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of dementia and Alzheimer's disease. One such derivative, E2020, demonstrated strong inhibitory action and had a prolonged duration of effect, indicating its potential as an antidementia agent (Sugimoto et al., 1995).

Sigma-Receptor Ligands : Spiropiperidines, including spiro[[2]benzofuran-1,4‘-piperidines], have been synthesized and investigated for their affinity for σ1- and σ2-receptors, which are relevant in various pharmacological contexts. These compounds demonstrated significant receptor affinity, especially for σ1-receptors, indicating potential applications in neuropsychopharmacology (Maier & Wünsch, 2002).

Histone Deacetylase (HDAC) Inhibition : Spiropiperidine hydroxamic acid derivatives, including spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives, have been identified as novel HDAC inhibitors. These compounds showed potential in inhibiting tumor growth in murine models, suggesting their application in cancer therapy (Varasi et al., 2011).

Anti-HIV-1 Activity : Piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with potent Anti-HIV-1 activity. These compounds demonstrated strong inhibition of HIV-1 envelope-mediated membrane fusion and could be potential candidates for treating HIV-1 infections (Imamura et al., 2006).

Monoamine Oxidase Inhibition : CGP 11305 A, a compound structurally related to 4-(5-Benzofuranyl)-piperidine, inhibited serotonin deamination in rat brains and livers. This suggests its potential as a selective monoamine oxidase-A inhibitor, possibly useful in treating depression (Waldmeier et al., 1983).

作用機序

Target of Action

The primary target of 4-(5-Benzofuranyl)-piperidine, also known as Dronedarone , is the heart’s electrical system. It is a Class III antiarrhythmic drug that works to restore the normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors .

Mode of Action

Dronedarone interacts with its targets by blocking multiple ion channels. It prolongs the action potential duration (APD) mainly by inhibition of potassium channels, including transmembrane delayed rectifier, ultrarapid delayed rectifier, inward rectifier, and transient outward potassium currents . This interaction results in the control of rhythm and rate in atrial fibrillation .

Biochemical Pathways

The biochemical pathways affected by Dronedarone are primarily those involved in cardiac electrical activity. By blocking various ion channels, Dronedarone disrupts the normal flow of ions in and out of cardiac cells, thereby altering the electrical activity of the heart and restoring normal sinus rhythm .

Pharmacokinetics

Dronedarone is less lipophilic than amiodarone, has a much smaller volume of distribution, and has an elimination half-life of 13–19 hours . This ultimately leads to reduced tissue accumulation of the drug and decreased risk for organ toxicities, such as thyroid and pulmonary toxicities .

Result of Action

The molecular and cellular effects of Dronedarone’s action include the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . This can reduce the risk of hospitalization in these patients .

Safety and Hazards

将来の方向性

特性

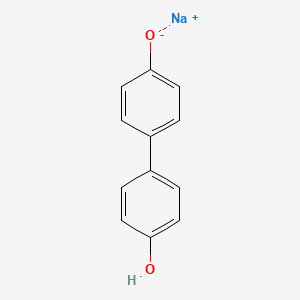

IUPAC Name |

4-(1-benzofuran-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHNVLLRQGOLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(C=C2)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627870 | |

| Record name | 4-(1-Benzofuran-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

310395-15-4 | |

| Record name | 4-(1-Benzofuran-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Adenylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester](/img/structure/B1629086.png)

![1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxyethyl)[2-[(1-oxo-9-octadecenyl)amino]ethyl]amino]-, monosodium salt](/img/structure/B1629091.png)

![1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole](/img/structure/B1629099.png)

![1-[(3-Aminopropyl)-(2-hydroxypropyl)-amino]propan-2-OL](/img/structure/B1629101.png)

![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetonitrile](/img/structure/B1629103.png)